REACTION_CXSMILES
|
[H-].[Na+].[OH:3][CH:4]([CH2:8][S:9][CH3:10])[C:5]([OH:7])=[O:6].I[CH3:12]>CN(C=O)C>[CH3:12][O:3][CH:4]([CH2:8][S:9][CH3:10])[C:5]([OH:7])=[O:6] |f:0.1|
|
Name
|
|
Quantity
|
0.176 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
OC(C(=O)O)CSC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.126 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Type
|
CUSTOM
|
Details
|
stirred for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Vigorous bubbling
|
Type
|
ADDITION
|
Details
|
was observed upon addition of NaH
|
Type
|
STIRRING
|
Details
|
the solution was stirred at 25° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by addition of 2 N HCl
|
Type
|
EXTRACTION
|
Details
|
extracted with 3×10 mL of EtOAc
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with water (2×20 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography
|
Type
|
WASH
|
Details
|
eluted with 0-100% EtOAc/hexane
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(C(=O)O)CSC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.839 mmol | |
AMOUNT: MASS | 126 mg | |
YIELD: PERCENTYIELD | 45.7% | |
YIELD: CALCULATEDPERCENTYIELD | 45.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |